Cyclohepta[b]pyrrol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohepta[b]pyrrol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPVJJABHHVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(N=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456477 | |
| Record name | Cyclohepta[b]pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-74-1 | |
| Record name | Cyclohepta[b]pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Fused Heterocyclic Systems in Contemporary Organic Synthesis and Materials Science
Fused heterocyclic systems are foundational to modern organic chemistry and materials science due to their diverse applications. sioc-journal.cn These complex structures are key components in many natural products and pharmaceuticals, where their rigid frameworks and specific spatial arrangement of heteroatoms are crucial for biological activity. fiveable.mebiolmolchem.com The fusion of different ring systems, such as in the cyclohepta[b]pyrrole (B8667514) scaffold, creates unique electronic and steric environments that can be exploited in the design of novel compounds with tailored properties. fiveable.me
In materials science, fused heterocycles are utilized in the development of organic semiconductors, dyes, and polymers. sioc-journal.cn Their extended π-conjugated systems can facilitate charge transport, making them suitable for applications in organic electronics. The ability to modify the periphery of these molecules allows for fine-tuning of their optical and electronic properties.
Overview of Cyclohepta B Pyrrole Derivatives and Their Structural Diversity
The cyclohepta[b]pyrrole (B8667514) core, also known as 1-azaazulene, serves as a versatile template for a wide array of derivatives. guidechem.com The structural diversity arises from the various substitution patterns possible on both the seven-membered and the five-membered rings. For instance, the introduction of different functional groups can significantly alter the molecule's reactivity and biological profile.
Research has explored the synthesis of various cyclohepta[b]pyrrole derivatives, including ketones, esters, and more complex fused systems. nih.govacs.org For example, cyclohepta[b]pyrrol-8-one derivatives have been used as starting materials for the synthesis of more complex tricyclic systems. nih.govacs.org The fusion of additional rings, such as a pyrimidine (B1678525) ring, leads to novel heterocyclic systems like cyclohepta[b]pyrimido[5,4-d]pyrrole. thieme-connect.com This structural versatility allows chemists to create a vast library of compounds for screening in various applications.
Computational and Theoretical Investigations of Cyclohepta B Pyrrol 2 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the intricate electronic and structural properties of pyrrole-based systems. For the parent 2-aminopyrrole system, which forms the core of Cyclohepta[b]pyrrol-2-amine, these calculations have elucidated fundamental aspects of its chemical nature.
Theoretical studies on 2-aminopyrrole have explored the full tautomeric and acid/base equilibria in a vacuum. mdpi.com These investigations are crucial for understanding the molecule's behavior in proton transfer reactions. Calculations show that in neutral 2-aminopyrrole, the amino tautomer is the most stable form, exhibiting the lowest Gibbs energy. mdpi.comnih.gov
The acidity and basicity of different sites within the molecule have been quantified. For the most stable amino tautomer (AP16), the exo N1 atom is identified as the most favorable site for deprotonation, classifying 2-aminopyrrole as an organic NH-acid. mdpi.comnih.gov Conversely, protonation is predicted to occur preferentially at the C5 atom. mdpi.com A significant finding is the exceptionally high basicity of the imino nitrogen atom in the less stable imino tautomers. mdpi.comnih.gov This high basicity is particularly pronounced in rare tautomers where a proton is located on a pyrrole (B145914) carbon atom. mdpi.comnih.gov This suggests that derivatives designed to lock the molecule in a CH tautomer form could function as strong organic superbases. mdpi.comnih.govresearchgate.net
Thermochemical analysis using DFT methods confirms the greater stability of the enamino tautomers of 2-aminopyrrole compared to the imino forms. mdpi.comnih.gov The relative Gibbs energies (ΔG) for the less stable amino and imino tautomers are calculated to be between 20 and 80 kJ mol⁻¹. mdpi.comnih.gov While many of these isomers are considered exceptionally rare (ΔG > 40 kJ mol⁻¹), others may have a significant presence in the tautomeric mixture and play a role in acid/base equilibria. mdpi.comnih.gov
Theoretical calculations have also been employed to study the effect of the solvent on tautomeric equilibrium. For 2-aminopyrrole itself, the amino form is predicted to be the most stable in both chloroform (B151607) and water, which aligns with experimental observations. researchgate.netrsc.org However, for substituted derivatives like 1-methyl-2-aminopyrrole, calculations indicate that both amino and imino tautomers could be observable in aqueous solutions. rsc.org
Below is a table summarizing the relative stabilities of various 2-aminopyrrole tautomers based on theoretical calculations.
| Tautomer Type | Relative Gibbs Energy (ΔG) | Stability |
| Amino (most stable form) | 0 kJ mol⁻¹ (Reference) | High |
| Other Amino/Imino Tautomers | 20 - 80 kJ mol⁻¹ | Lower |
| "Rare" Imino Tautomers | > 40 kJ mol⁻¹ | Very Low |
Note: Data is generalized from thermochemical studies on 2-aminopyrrole systems. mdpi.comnih.gov
While specific reaction pathway analyses for this compound are not detailed in the provided sources, theoretical studies on general pyrrole synthesis offer insight into the methodologies used. Quantum chemical methods are essential for mapping the potential energy surface of a reaction, identifying intermediates, and calculating the energy of transition states.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. mdpi.com This method simulates the movement of atoms and molecules, providing a detailed picture of the accessible conformations and their relative stabilities. mdpi.comnih.gov
For a molecule like this compound, an MD simulation would typically involve the following steps:
System Setup: The molecule is placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. A force field (a set of parameters describing the potential energy of the atoms) is chosen to govern the interactions.
Minimization and Equilibration: The system's energy is minimized to remove any unfavorable starting contacts. It is then gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory, which is a record of the positions and velocities of all atoms over time. mdpi.com
Analysis: The trajectory is analyzed to identify stable conformations, study dynamic processes, and calculate properties like root-mean-square deviation (RMSD) to assess structural stability. mdpi.comnih.gov
Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), can be used to overcome energy barriers more efficiently and explore conformational changes that might not be accessible in conventional MD simulations within a reasonable timeframe. nih.gov These simulations can reveal how the fused cyclohepta ring influences the planarity and flexibility of the pyrrole core and the orientation of the 2-amine group.
Theoretical Insight into Catalytic Mechanisms and Selectivity
Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), provide profound insights into enzymatic and chemical catalytic mechanisms. nih.gov These approaches can model the active site of a catalyst with high-level quantum accuracy while treating the surrounding environment with more efficient classical mechanics.
In the context of synthesizing or modifying this compound, theoretical studies can help understand catalyst function and product selectivity. For example, by modeling the reaction of substrates with a catalyst, researchers can:
Identify Key Intermediates: Determine the structure of transient species formed during the catalytic cycle.
Analyze Transition States: Calculate the activation energy barriers for different potential reaction pathways, explaining why one product is formed over another (selectivity). nih.gov
Elucidate Catalyst-Substrate Interactions: Detail the specific non-covalent interactions that hold the substrate in a reactive conformation, leading to catalysis.
Studies on glycosyltransferases, for example, have used QM/MM methods to show that a reaction proceeds through a concerted mechanism with an oxocarbenium-ion-like transition state, in excellent agreement with experimental data. nih.gov Similarly, understanding the various catalysts used in pyrrole synthesis—such as those based on Ruthenium, Ytterbium, or Iron—can be deepened by computationally modeling their proposed catalytic cycles to explain their efficiency and selectivity. nih.gov
Advanced Spectroscopic Characterization Techniques for Cyclohepta B Pyrrol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of Cyclohepta[b]pyrrol-2-amine. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, with the fused aromatic ring system creating a complex pattern of signals.
In ¹H-NMR spectra, the protons on the seven-membered ring and the five-membered pyrrole (B145914) ring exhibit distinct chemical shifts. Protons on the azulene-like core are typically found in the aromatic region of the spectrum. For instance, in a polar solvent like DMF-d7, the protons of the bicyclic system appear in a multiplet between 6.6 and 7.1 ppm, with a characteristic doublet for two of the protons observed around 7.72 ppm. researchgate.net The protons of the amino group (-NH₂) would also produce a signal, though its position and broadness can vary depending on the solvent and concentration.
The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the fused aromatic rings typically resonate in the range of 100-160 ppm. In DMF-d7, characteristic signals for the carbon skeleton of the core structure appear at approximately 103.0, 123.9, 125.8, 127.2, 142.5, and 160.0 ppm. researchgate.net The carbon atom directly bonded to the amino group (C2) would be significantly influenced by the nitrogen's electronegativity.
Table 1: Representative NMR Chemical Shifts (δ) for the this compound Core Structure
| Nucleus | Chemical Shift (ppm) in DMF-d7 |
|---|---|
| ¹H | 6.6-7.1 (m), 7.72 (d) |
| ¹³C | 103.0, 123.9, 125.8, 127.2, 142.5, 160.0 |
Note: Data is based on the closely related isomeric structure, 2-aminoazulene. researchgate.net 'm' denotes multiplet, 'd' denotes doublet.
The conformational isomerism of cyclic and bicyclic systems can be investigated using NMR spectroscopy. mdpi.com For a molecule like this compound, the seven-membered ring is not planar and can exist in different conformations. Techniques such as variable-temperature NMR and the analysis of nuclear Overhauser effects (NOE) can provide insights into the dynamic behavior and preferred spatial arrangement of the molecule in solution.
By measuring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of conformational exchange processes. Furthermore, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, helping to build a three-dimensional model of the dominant conformation. While specific conformational studies on this compound are not widely reported, these NMR methods are the standard approach for such investigations. mdpi.comodinity.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
N-H Stretching: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching modes.
C-H Stretching: Aromatic C-H stretching vibrations from the fused ring system are expected to appear just above 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond is typically observed in the 1250-1350 cm⁻¹ range.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine | C-N Stretch | 1250 - 1350 |
Note: These are general ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Property Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The azulene (B44059) core of this compound is a non-alternant aromatic hydrocarbon known for its distinct electronic absorption properties, including an unusual S₂ → S₀ fluorescence. researchgate.net
The UV-Vis spectrum of the parent azulene structure shows a weak absorption for the S₀ → S₁ transition in the visible region (around 500-650 nm) and a stronger S₀ → S₂ transition in the near-UV (around 340-350 nm). researchgate.net The introduction of a strong electron-donating group, such as an amino group (-NH₂) at the 2-position, significantly alters the electronic structure. This substitution causes a bathochromic (red) shift of the absorption bands and an increase in their intensity. nist.gov Specifically, the amino group expands the π-conjugation and reduces the HOMO-LUMO energy gap, leading to a new, broad, and intense absorption band in the visible spectrum. For a similar 2-substituted azulene, this new band can appear with a maximum around 436 nm. researchgate.net
Table 3: Representative UV-Vis Absorption Maxima (λmax) for Substituted Azulene Systems
| Transition | Azulene Core (Approx.) | 2-Amino Substituted (Approx.) |
|---|---|---|
| S₀ → S₁ | 500 - 650 nm | Red-shifted, more intense |
| S₀ → S₂ | ~340 nm | Red-shifted, more intense |
| New Band | N/A | ~436 nm |
Note: Data is based on studies of azulene and its amino-substituted derivatives. researchgate.netresearchgate.net
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electron Impact (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process usually imparts enough energy to not only ionize the molecule but also to cause extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound (molecular weight ≈ 143.18 g/mol ), the EI mass spectrum is expected to show a prominent molecular ion peak (M⁺·) due to the stability of the aromatic ring system. The fragmentation pattern would be governed by the structure of the fused rings and the amino substituent. Common fragmentation pathways for aromatic amines include:
Loss of a hydrogen radical (-H·): Formation of a stable [M-1]⁺ ion.
Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings, which would lead to an [M-27]⁺ ion.
Loss of the amino group: Cleavage of the C-N bond could result in the loss of an ·NH₂ radical, forming an [M-16]⁺ ion.
The analysis of these fragment ions helps to confirm the molecular structure pieced together from other spectroscopic methods.
Chemical Ionization (CI) Mass Spectrometry and Fragmentation Patterns
Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation than Electron Ionization (EI), often preserving the molecular ion or producing a protonated molecular ion, [M+H]⁺. This characteristic is particularly useful for determining the molecular weight of the analyte. The fragmentation patterns observed, though less extensive than in EI, provide crucial information about the structural motifs within the molecule.
The primary fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules. A common fragmentation for primary amines is the loss of ammonia (B1221849) (NH₃). nih.gov Another potential fragmentation pathway could involve the pyrrole ring, such as the loss of hydrogen cyanide (HCN). The stability of the aza-azulene core suggests that ring fragmentation might require higher energy.
Table 1: Predicted Major Fragment Ions of this compound in CI-MS
| m/z Value (Predicted) | Proposed Fragment | Neutral Loss |
| [M+H]⁺ | Protonated molecular ion | - |
| [M+H - NH₃]⁺ | Loss of ammonia | NH₃ |
| [M+H - HCN]⁺ | Loss of hydrogen cyanide | HCN |
This table is predictive and based on the fragmentation patterns of similar compounds.
The relative abundance of these fragment ions would depend on the specific CI conditions, including the reagent gas used and the source temperature.
Single-Crystal X-ray Diffraction for Definitive Structural Determination
While a specific crystal structure for this compound has not been reported in the reviewed literature, extensive crystallographic studies have been conducted on various aza-azulene and functionalized pyrrole derivatives. clockss.orgchemrxiv.orgrsc.orgmdpi.commdpi.com Based on these related structures, key structural features of this compound can be inferred.
The core Cyclohepta[b]pyrrole (B8667514) ring system is expected to be largely planar, a characteristic feature of aromatic systems. The fusion of the five-membered pyrrole ring and the seven-membered cycloheptatriene ring will likely result in some degree of bond length alternation, reflecting the unique electronic nature of the aza-azulene core. The C-N bonds within the pyrrole ring and the C-N bond of the amino group will have lengths indicative of their partial double-bond character due to resonance.
Table 2: Representative Crystallographic Parameters for Aza-Azulene Derivatives
| Parameter | Typical Range of Values |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P2₁2₁2₁ |
| C-C Bond Lengths (Aromatic) | 1.37 - 1.45 Å |
| C-N Bond Lengths (Pyrrole Ring) | 1.35 - 1.39 Å |
| C-N Bond Length (Amino Group) | 1.36 - 1.42 Å |
| Bond Angles within Rings | 107° - 130° |
This table provides representative data from related aza-azulene structures and serves as an estimation for this compound.
The crystal packing of this compound would likely be influenced by intermolecular hydrogen bonding involving the amino group and the pyrrole nitrogen, leading to the formation of extended supramolecular networks.
Derivatization and Functionalization Strategies of Cyclohepta B Pyrrol 2 Amine
Introduction of Substituents onto the Pyrrole (B145914) Moiety of Cyclohepta[b]pyrroles
The functionalization of the cyclohepta[b]pyrrole (B8667514) system is often initiated by introducing substituents onto the pyrrole ring, which is an electron-rich heteroaromatic compound, making it amenable to electrophilic substitution. nih.gov The reactivity of pyrrole is significantly higher than that of benzene (B151609) in such reactions. onlineorganicchemistrytutor.comstudy.com The position of substitution is crucial, with electrophilic attack generally favored at the C2 (or α) position due to the formation of a more stable carbocation intermediate, which can be stabilized by more resonance structures compared to attack at the C3 (or β) position. onlineorganicchemistrytutor.comquora.com
In the context of synthesizing more complex derivatives, such as fused ring systems, the cyclohepta[b]pyrrol-8-one scaffold is a key intermediate. acs.org The nitrogen atom of the pyrrole ring (N-1 position) is a common site for functionalization. For instance, various substituents can be introduced by treating 1-substituted-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-ones with a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of an appropriate alkyl or benzyl (B1604629) halide. acs.org This N-functionalization is a critical step in building a library of diverse compounds for further chemical exploration. acs.org
Furthermore, the pyrrole ring can undergo reactions such as chlorination. The treatment of certain pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgrsc.orgoxazoles with N-chlorosuccinimide (NCS) leads to the corresponding chloro derivatives in good yields. acs.org However, the regioselectivity of such reactions can be complex; for substrates with multiple potential sites on the pyrrole ring, a mixture of halogenated isomers may be produced. acs.org
Impact of Substituent Effects on Chemical Reactivity and Synthetic Outcomes
The nature of the substituents on the cyclohepta[b]pyrrole core profoundly influences its chemical reactivity and dictates the outcome of subsequent synthetic transformations. nih.gov Electron-donating groups attached to the pyrrole ring increase its electron density, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease the nucleophilicity of the ring, making electrophilic substitution more challenging. iust.ac.ir
These substituent effects are critical in the synthesis of fused heterocyclic systems. For example, in the development of pyrrolo[3′,2′:6,7]cyclohepta[1,2-b]pyridines, a versatile synthetic pathway was designed to allow for a good substitution pattern on the pyrrole moiety. researchgate.netnih.gov It was observed that specific substituents, such as a 2-ethoxycarbonyl group and an N-benzyl moiety, were particularly effective in yielding compounds with potent photo-antiproliferative activity. nih.gov This highlights a direct structure-activity relationship where the electronic and steric properties of the substituents are key determinants of the final compound's biological function. nih.gov The ability to strategically place different functional groups allows chemists to fine-tune the electronic properties and steric environment of the molecule, thereby guiding reaction pathways and optimizing the properties of the synthetic products.
Design and Synthesis of Fused Heterocyclic Ring Systems Incorporating the Cyclohepta[b]pyrrole Core
The cyclohepta[b]pyrrole nucleus is a valuable building block for the construction of more complex, polycyclic heterocyclic systems. By fusing additional rings onto this core, new classes of compounds with unique chemical and biological profiles can be accessed.
A significant class of fused systems derived from the cyclohepta[b]pyrrole core is the pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgrsc.orgoxazoles. acs.orgacs.org The synthesis of these tricyclic derivatives was planned to investigate the effects of expanding a six-membered ring in analogous structures to a seven-membered cyclohepta ring. nih.gov
The synthetic strategy commences with cyclohepta[b]pyrrol-8-one ketones. acs.org The position alpha to the carbonyl group is activated for the introduction of a second electrophilic site, which is essential for the subsequent cyclization step. acs.org This is typically achieved by reacting the ketone with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a (dimethylamino)methylidene intermediate. This intermediate is then treated with hydroxylamine (B1172632) hydrochloride to construct the fused acs.orgrsc.orgoxazole ring, yielding the final tricyclic product. nih.gov This method has been successfully applied to generate a series of derivatives with various substituents on the pyrrole nitrogen. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclohepta[b]pyrrol-8-one | 1. DMF-DMA, Toluene, reflux; 2. NH2OH·HCl, EtOH, reflux | Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgrsc.orgoxazole | 60-75 | acs.org, nih.gov |
| 1-Benzyl-cyclohepta[b]pyrrol-8-one | 1. DMF-DMA, Toluene, reflux; 2. NH2OH·HCl, EtOH, reflux | 3-Benzyl-pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgrsc.orgoxazole | 72 | nih.gov |
| Ethyl 8-oxo-cyclohepta[b]pyrrole-2-carboxylate | 1. DMF-DMA, Toluene, reflux; 2. NH2OH·HCl, EtOH, reflux | Ethyl 3H-pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgrsc.orgoxazole-7-carboxylate | 75 | nih.gov |
Another important class of fused heterocycles is the pyrrolo[3′,2′:6,7]cyclohepta[1,2-b]pyridines, where a pyridine (B92270) ring is annelated to the cycloheptapyrrole scaffold. researchgate.netnih.gov A versatile synthetic approach has been developed that allows for the isolation of various derivatives of this ring system with diverse substitution patterns on the pyrrole moiety. researchgate.netnih.gov This synthesis provides a platform for creating new photosensitizing agents. nih.gov The strategic introduction of substituents, such as an ethoxycarbonyl group at the 2-position and a benzyl group on the pyrrole nitrogen, has been shown to be particularly effective. nih.gov
The cyclohepta[b]indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. acs.orgacs.org Consequently, a variety of synthetic methods have been developed for its construction.
One prominent method is the (4+3) cycloaddition reaction. This approach can utilize 2-vinylindoles, which act as the four-carbon component, reacting with in-situ generated oxyallyl cations (the three-carbon component). acs.org The oxyallyl cations are typically generated from α-haloketones under mild, base-mediated conditions, avoiding the need for expensive catalysts and yielding the cyclohepta[b]indole products in good to excellent yields with high diastereoselectivity. acs.org
Another innovative approach involves a sequential catalytic assembly starting from readily available isatin (B1672199) derivatives. nih.gov This process includes three key catalytic steps: ring-closing metathesis (RCM), catalytic hydrogenation, and acid-catalyzed ring expansion, which ultimately leads to the desired cyclohepta[b]indole core. nih.gov A metal-free, three-component reaction of indoles, tertiary propargylic alcohols, and activated alkynes also provides an environmentally friendly route to this framework. acs.orgnih.govwnmc.edu.cn Furthermore, gold-mediated energy transfer photocatalysis has been employed as an atom-economical strategy to access functionalized cyclohepta[b]indoles. rsc.org
| Synthetic Method | Key Starting Materials | Key Transformation | Reference |
| (4+3) Cycloaddition | 2-Vinylindoles, α-Haloketones | Reaction with in situ generated oxyallyl cations | acs.org |
| Sequential Catalysis | Isatin derivatives | Ring-closing metathesis, hydrogenation, acid-catalyzed ring expansion | nih.gov |
| Three-Component Reaction | Indoles, Tertiary propargylic alcohols, Activated alkynes | Metal-free cascade reaction | nih.gov, acs.org |
| Photocatalysis | Not specified | Gold-mediated energy transfer | rsc.org |
Azulene (B44059) derivatives, which feature a fused five- and seven-membered ring system, are structurally related to the cyclohepta[b]pyrrole core. Synthetic methods for azulenes often employ precursors like 2H-cyclohepta[b]furan-2-one. mdpi.comnih.gov This precursor can undergo an [8+2] cycloaddition reaction with various dienophiles, including enamines, to construct the azulene skeleton. mdpi.com
This strategy has been extended to the synthesis of azulenes with fused heterocyclic moieties, such as azuleno[1,2-b]pyrroles. mdpi.com The synthesis involves the reaction of an enamine, prepared from N-ethoxycarbonyl-3-oxopyrrolidine, with a 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one derivative. mdpi.com This reaction, proceeding in refluxing ethanol, initially forms a dihydroazulenopyrrole intermediate. Subsequent aromatization of this intermediate, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), affords the target azuleno[1,2-b]pyrrole. mdpi.com Further transformations, such as decarboxylation under acidic conditions, can be performed to modify the substituents on the final fused system. mdpi.com
Benzimidazoles and Benzodiazepines Derived from Cyclohepta[b]pyrrole Precursors
A comprehensive review of available scientific literature did not yield specific examples or established methodologies for the direct synthesis of benzimidazoles and benzodiazepines from cyclohepta[b]pyrrol-2-amine or its closely related derivatives. Standard synthetic routes to benzimidazoles typically involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, while benzodiazepine (B76468) synthesis often starts from precursors like 2-aminobenzophenones. While the cyclohepta[b]pyrrole framework is utilized as a foundational structure for various other fused heterocyclic systems, its specific application as a direct precursor for the annulation of benzimidazole (B57391) or benzodiazepine rings is not documented in the reviewed literature. Further research may be required to explore the potential of cyclohepta[b]pyrrole derivatives in this synthetic context.
Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cycloheptaacs.orgnih.govpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles
A novel and efficient strategy for the synthesis of complex polycyclic nitrogen-fused heterocycles, specifically pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and cyclohepta acs.orgnih.govpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles, has been developed utilizing acylethynylcycloalka[b]pyrroles as key precursors. nih.gov This method relies on a catalyst-free [3+2] annulation reaction between acylethynyl derivatives of cyclohepta[b]pyrrole and various Δ¹-pyrrolines. nih.govresearchgate.net
The reaction proceeds by heating the acylethynylcycloalka[b]pyrrole precursor with a suitable Δ¹-pyrroline in a solvent mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (MeCN/THF). nih.gov This approach has been successfully applied to synthesize a series of novel cyclohepta acs.orgnih.govpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles functionalized with an acylethenyl group. nih.gov
The proposed mechanism for this transformation involves an initial nucleophilic attack by the nitrogen atom of the Δ¹-pyrroline onto the triple bond of the acylethynylcyclohepta[b]pyrrole. researchgate.net This is followed by a proton transfer from the pyrrole's NH group, leading to a pyrrolate-centered intermediate. Subsequent intramolecular cyclization through the formation of a C2-N covalent bond results in the final fused pyrroloimidazole scaffold. researchgate.net
Detailed research findings indicate that the substitution pattern on the Δ¹-pyrroline reactant influences the reaction yield. For instance, the reaction of benzoylethynylcyclohepta[b]pyrrole with unsubstituted Δ¹-pyrroline provides the corresponding tetracyclic adduct in a high yield. nih.gov However, the introduction of alkyl substituents (e.g., methyl, ethyl, isopropyl) at the C2 position of the pyrroline (B1223166) leads to a noticeable decrease in product yields, which is likely attributable to steric hindrance effects from the fused cycloheptyl moiety. nih.gov The synthesized compounds were typically isolated as a mixture of E/Z isomers. nih.gov
The table below summarizes the results from the reaction of benzoylethynylcyclohepta[b]pyrrole with various Δ¹-pyrrolines. nih.gov
| Benzoylethynylcyclohepta[b]pyrrole | Δ¹-Pyrroline Reactant | Reaction Conditions | Product (Cyclohepta acs.orgnih.govpyrrolo[1,2-c]pyrrolo[1,2-a]imidazole derivative) | Yield (%) |
|---|---|---|---|---|
| Benzoylethynylcyclohepta[b]pyrrole | Δ¹-Pyrroline | MeCN/THF (1:1), 70 °C, 8 h | Adduct 7a | 76 |
| Benzoylethynylcyclohepta[b]pyrrole | 2-Methyl-Δ¹-pyrroline | MeCN/THF (1:1), 70 °C, 8 h | Adduct 7b | Slightly decreased yield |
| Benzoylethynylcyclohepta[b]pyrrole | 2-Ethyl-Δ¹-pyrroline | MeCN/THF (1:1), 70 °C, 8 h | Corresponding Adduct | 32-34 |
| Benzoylethynylcyclohepta[b]pyrrole | 2-Isopropyl-Δ¹-pyrroline | MeCN/THF (1:1), 70 °C, 8 h | Corresponding Adduct | 32-34 |
Applications in Advanced Materials Science and Catalysis
Exploration of Cyclohepta[b]pyrrol-2-amine Derivatives in Novel Material Development
The inherent properties of the cyclohepta[b]pyrrole (B8667514) framework, combined with the diverse functionalization possibilities at the 2-amino group and other positions on the heterocyclic core, make it an attractive platform for the creation of new materials with specific and tunable functionalities.
Materials with Specific Electronic Properties
Derivatives of this compound are being investigated for their potential in organic electronics. The extended π-conjugation of the fused ring system, which can be further modulated by the introduction of various substituents, allows for the tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Fusing pyrrole (B145914) moieties with other stable aromatic systems is a known strategy to enhance air stability by lowering the HOMO and providing opportunities to fine-tune the bandgap. tdl.org This control over the electronic bandgap is crucial for the development of organic semiconductors, which are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.orgnih.gov
Research into related fused pyrrole systems, such as diketopyrrolopyrrole (DPP) derivatives, has demonstrated that modifying the peripheral groups can significantly impact the electronic properties and charge carrier mobility of the resulting materials. frontiersin.orgnih.govrsc.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the intramolecular charge transfer characteristics, leading to materials with either p-type (hole-transporting) or n-type (electron-transporting) semiconductor behavior. While specific studies on this compound are still emerging, the principles established for other pyrrole-based materials suggest a strong potential for this compound in the design of novel organic semiconductors with tailored electronic performance.
Materials with Tunable Optical Properties, including Fluorescence and Halochromism
The unique structure of this compound derivatives makes them promising candidates for applications in optical materials, including fluorescent probes and sensors. The extended π-system of the cyclohepta[b]pyrrole core can give rise to intrinsic fluorescence, and the properties of this fluorescence, such as the emission wavelength and quantum yield, can be finely tuned through chemical modification. frontiersin.orgnih.gov
The introduction of different substituents can significantly alter the photophysical properties of these compounds. For example, attaching various chromophores to the cyclohepta[b]pyrrole scaffold can lead to materials with tunable emission colors across the visible spectrum. frontiersin.org Furthermore, the amino group at the 2-position provides a convenient handle for introducing functionalities that can respond to external stimuli, such as changes in pH. This can lead to halochromism, where the material changes color in response to acidity or basicity. This property is highly desirable for the development of chemical sensors.
The following table summarizes the photophysical properties of some functionalized pyrrole derivatives, illustrating the tunability of their optical characteristics.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
| Pyrrole Derivative 1 | 319 | 442 | 0.11 |
| Anthracene-Pyrrole Bichromophore | 317, 330 | 443.5 | - |
| Dansyl-Pyrrole Bichromophore | - | - | 0.66 |
Data compiled from studies on functionalized pyrrole systems. nih.gov
Organic Functional Materials for Emerging Technologies
The tunable electronic and optical properties of this compound derivatives position them as valuable components in a variety of emerging technologies. In the field of optoelectronics, these materials could be utilized in the fabrication of organic light-emitting diodes (OLEDs), where their fluorescent properties can be harnessed to generate light efficiently. nih.gov The ability to tune the emission color through chemical design is particularly advantageous for creating full-color displays.
Furthermore, the semiconducting nature of these materials opens up possibilities for their use in flexible and transparent electronics, sensors, and wearable devices. The development of solution-processable this compound derivatives would enable the use of low-cost fabrication techniques such as inkjet printing and roll-to-roll processing, further enhancing their appeal for large-area electronic applications. tdl.org
Electrochromic Materials and Devices
Electrochromic materials are compounds that change their optical properties, such as color and transparency, in response to an applied electrical potential. This phenomenon is reversible and has applications in smart windows, displays, and mirrors. wiley.comfrontiersin.orgnih.gov Conjugated polymers, including those based on pyrrole, are a well-studied class of electrochromic materials. wiley.com
Derivatives of this compound, with their extended π-conjugated system, are expected to exhibit electrochromic behavior. By incorporating these molecules into polymer chains or as thin films on conductive substrates, it should be possible to create materials that switch between different colored states upon oxidation and reduction. The specific colors and the switching speed can be tailored by modifying the chemical structure of the cyclohepta[b]pyrrole derivative. Research on similar dihydropyrrolo[3,2-b]pyrrole (DHPP) chromophores has shown that manipulating their redox activity and absorbance spectra can lead to high-contrast electrochromic materials. kennesaw.edu This suggests a promising avenue for the application of this compound derivatives in the development of next-generation electrochromic devices.
Roles in Chemical Catalysis
The presence of a nitrogen atom within the pyrrole ring and the 2-amino group provides this compound with the ability to act as a ligand, coordinating to metal centers to form catalytically active complexes.
Investigation as Ligands in Metal-Catalyzed Reactions
The nitrogen atoms in this compound can act as Lewis bases, donating their lone pair of electrons to a metal ion to form a coordination complex. The specific geometry and electronic properties of the resulting metal complex will depend on the nature of the metal and the substituents on the this compound ligand. This tunability allows for the design of catalysts with specific activities and selectivities for a variety of organic transformations.
While the direct investigation of this compound as a ligand in metal-catalyzed reactions is a developing area of research, studies on other pyrrole-based ligands provide a strong indication of their potential. For example, cobalt complexes of pyrrolecarboxamide ligands have been shown to be effective catalysts for nitro reduction reactions. frontiersin.org Similarly, various transition metal complexes with pyrrole-containing ligands have been employed in a range of catalytic reactions, including cross-coupling reactions and polymerization. organic-chemistry.orgresearchgate.net The unique steric and electronic environment provided by the cyclohepta[b]pyrrole scaffold could lead to novel catalytic activities and selectivities, making it a promising area for future research.
Intrinsic Catalytic Activity of Cyclohepta[b]pyrrole Derivatives
While research into the specific catalytic applications of this compound is an emerging field, the inherent structural features of the broader cyclohepta[b]pyrrole scaffold suggest a significant potential for intrinsic catalytic activity. This activity is primarily rooted in the principles of organocatalysis, where the molecule itself, without the involvement of a metal center, can accelerate chemical reactions.
The catalytic potential of pyrrole-containing compounds often stems from their ability to participate in hydrogen bonding. nih.gov The pyrrolic N-H group can act as a hydrogen bond donor, activating substrates and stabilizing transition states. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. In the context of cyclohepta[b]pyrrole derivatives, the fused ring system can influence the electronic properties and steric environment of the pyrrole moiety, potentially modulating its catalytic activity.
Research on related pyrrole-based structures has demonstrated their efficacy as hydrogen-bond donor organocatalysts. For instance, dipyrrolyldiketone boron complexes have been successfully employed in Mannich-type reactions and N-alkylation of amines under base-free conditions. nih.gov The catalytic mechanism in these cases involves the activation of N-acyl heteroarenium chlorides through anion binding by the pyrrole N-H group, an interaction confirmed by 1H NMR studies. nih.gov
Furthermore, the development of asymmetric organocatalysis has highlighted the utility of chiral pyrrole derivatives in enantioselective transformations. nih.gov While specific examples involving cyclohepta[b]pyrrole catalysts are not yet prevalent in the literature, the principles established with other pyrrolic systems provide a strong foundation for future investigations. The rigid, fused seven-membered ring of the cyclohepta[b]pyrrole scaffold could be strategically functionalized to create a well-defined chiral environment around the catalytically active pyrrole core. This could enable highly stereocontrolled reactions, a key objective in modern synthetic chemistry.
The table below summarizes the types of organocatalytic transformations where pyrrole-based catalysts have shown promise, suggesting potential areas of application for cyclohepta[b]pyrrole derivatives.
| Reaction Type | Role of Pyrrole Moiety | Potential Application for Cyclohepta[b]pyrrole Derivatives |
| Mannich-type Reactions | Hydrogen bond donor to activate imines | Catalyzing the asymmetric addition of nucleophiles to imines. |
| Michael Additions | Hydrogen bond donor to activate α,β-unsaturated systems | Facilitating the conjugate addition of various nucleophiles. |
| Friedel-Crafts Alkylations | Activation of electrophiles through hydrogen bonding | Promoting the alkylation of aromatic and heteroaromatic compounds. |
| Cascade Reactions | Sequential activation of multiple substrates | Enabling the construction of complex molecular architectures in a single step. rsc.org |
Contribution to Transition Metal-Free Catalysis
The development of synthetic methodologies that avoid the use of transition metals is a central goal in green chemistry, aimed at reducing cost, toxicity, and environmental impact. The cyclohepta[b]pyrrole framework contributes to this field, primarily through its synthesis via transition-metal-free catalytic processes. While the direct application of cyclohepta[b]pyrrole derivatives as catalysts in metal-free reactions is a developing area, the methods established for their own construction underscore the feasibility of complex molecule synthesis without reliance on transition metals.
Several efficient, metal-free strategies for the synthesis of the cyclohepta[b]pyrrole and related cyclohepta[b]indole scaffolds have been reported. These methods often employ Brønsted or Lewis acid organocatalysts to facilitate cascade reactions, demonstrating the power of metal-free catalysis in building complex heterocyclic systems. rsc.org
One notable example is the Brønsted acid-catalyzed three-component cascade strategy for the synthesis of phenyl-substituted dihydrocyclohepta[b]indole carboxylates. rsc.org This reaction utilizes readily available starting materials and an inexpensive, metal-free catalyst in an environmentally friendly solvent, highlighting the practical advantages of this approach. rsc.org
The table below details selected transition-metal-free reactions for the synthesis of related heterocyclic structures, showcasing the types of transformations that are possible without transition metal catalysts.
| Reaction | Catalyst System | Key Features |
| Three-component cascade cyclization | Brønsted Acid | Divergent synthesis of dihydrocyclohepta[b]indole derivatives; use of eco-friendly solvents. rsc.org |
| Paal-Knorr Pyrrole Synthesis | Vitamin B1 or Squaric Acid | Metal-free synthesis of N-substituted pyrroles from dicarbonyl compounds and amines. nih.gov |
| Domino Three-Component Reaction | Organocatalyst (e.g., diarylprolinol silyl ether) | Formation of 3,4-disubstituted pyrroles from aldehydes, nitroalkenes, and amines. nih.gov |
The intrinsic properties of the cyclohepta[b]pyrrole nucleus, particularly the hydrogen-bonding capability of the pyrrole N-H, suggest its potential to function as an organocatalyst in a variety of transition-metal-free transformations. As an emerging area of research, the design and application of chiral cyclohepta[b]pyrrole derivatives as organocatalysts for asymmetric, metal-free reactions holds considerable promise for advancing sustainable chemical synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Cyclohepta[b]pyrrol-2-amine derivatives, and how are they optimized for yield?
- This compound derivatives are synthesized via aza-Claisen rearrangement of (cycloheptenylmethyl)benzenamine precursors, followed by intramolecular cyclization. Reaction optimization involves controlling temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to favor ring closure .
- Visible light catalysis has emerged as a complementary method, enabling [2+2] cycloaddition and retro-Mannich reactions under mild conditions (e.g., Ru(bpy)₃Cl₂ as a photocatalyst, blue LED light) to construct the fused seven-membered ring with stereochemical control .
- Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Key Advantage |
|---|---|---|---|
| Thermal Aza-Claisen | Toluene, 110°C | 45–60 | Scalability |
| Visible Light Catalysis | Ru(bpy)₃Cl₂, DCM | 60–75 | Stereoselectivity |
Q. How is the structural characterization of this compound performed?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for resolving the fused bicyclic system. Key signals include:
- ¹H NMR : Downfield shifts for NH protons (~δ 8.5–9.5 ppm) and aromatic protons in the pyrrole ring (~δ 6.5–7.5 ppm).
- ¹³C NMR : Distinct carbonyl carbons (C=O at ~170–180 ppm) and sp³ carbons in the seven-membered ring (~25–45 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₀H₁₂N₂O requires m/z 176.0950 for [M+H]⁺) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction outcomes for [4+3] cycloaddition approaches?
- Divergent pathways arise from substrate electronic effects . Electron-rich dienophiles (e.g., vinylindoles) favor stepwise cationic cyclization, while electron-deficient systems proceed via concerted mechanisms. Computational studies (DFT) reveal transition-state energy differences (ΔΔG‡ ~3–5 kcal/mol) that dictate regioselectivity .
- Catalyst choice also plays a role: Rhodium complexes (e.g., [Rh(COD)₂]OTf) stabilize zwitterionic intermediates in asymmetric dearomative cycloadditions, whereas gold catalysts promote carbene transfer .
Q. How do spectroscopic data resolve ambiguities in stereochemical assignments of this compound analogs?
- NOESY correlations distinguish cis vs. trans ring junctions. For example, cross-peaks between H-3 (pyrrole) and H-7 (cycloheptane) confirm a cis configuration .
- Vibrational circular dichroism (VCD) is employed for enantiomeric differentiation, particularly in natural product derivatives with axial chirality .
Q. What biological activities are associated with this compound scaffolds, and how are structure-activity relationships (SAR) analyzed?
- Derivatives exhibit antiplasmodial (IC₅₀ ~0.8–2.1 µM against Plasmodium falciparum) and antitumor activity (e.g., inhibition of NF-κB signaling in cancer cell lines). SAR studies highlight:
- Substitution at C-3 : Methyl groups enhance lipophilicity and membrane permeability.
- Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability .
- Table 2 : Representative Bioactivity Data
| Compound | Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| 3-Methyl derivative | NF-κB pathway | 1.5 µM | HeLa cells |
| 7-Hydroxy analog | P. falciparum | 0.9 µM | 3D7 strain |
Methodological Considerations
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Flow chemistry reduces side reactions (e.g., dimerization) by ensuring rapid mixing and precise temperature control.
- Solid-supported reagents (e.g., polymer-bound Burgess reagent) simplify purification of intermediates .
Q. How are computational tools integrated into the design of novel this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
